molecular formula C8H11ClN2S B1517478 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine CAS No. 1094650-98-2

2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine

Cat. No. B1517478
M. Wt: 202.71 g/mol
InChI Key: MZWOYVMEXUAFHM-UHFFFAOYSA-N
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Description

“2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine” is a chemical compound with the molecular weight of 202.71 . It has the IUPAC name “2-{[(2-chloro-4-pyridinyl)methyl]sulfanyl}ethanamine” and its InChI code is "1S/C8H11ClN2S/c9-8-5-7 (1-3-11-8)6-12-4-2-10/h1,3,5H,2,4,6,10H2" . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine” is "1S/C8H11ClN2S/c9-8-5-7 (1-3-11-8)6-12-4-2-10/h1,3,5H,2,4,6,10H2" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 202.71 .

Scientific Research Applications

Microwave-assisted Synthesis

Ankati and Biehl (2010) explored microwave-assisted synthesis involving compounds related to "2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine". They demonstrated the synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, highlighting the efficiency and versatility of microwave heating in promoting such reactions under the presence of elemental sulfur, NaOAc, and DMF (Ankati & Biehl, 2010).

Biological Activity

Farzaliyev et al. (2020) reported on the synthesis and biological activity of sulfur- and nitrogen-containing compounds derived from phenylthiourea and acetophenone. They developed new derivatives with significant antioxidant effects and potential for drug development, indicating the broad applicability of sulfur-nitrogen chemistry in creating compounds with physiological properties (Farzaliyev et al., 2020).

Molecular Structure

Lennartson and McKenzie (2011) investigated the molecular structure of a compound closely related to "2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine". They provided insights into the crystallographic structure and interactions, contributing to a deeper understanding of such compounds' physical and chemical properties (Lennartson & McKenzie, 2011).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S/c9-8-2-1-7(5-11-8)6-12-4-3-10/h1-2,5H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWOYVMEXUAFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CSCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine

CAS RN

1094650-98-2
Record name 2-(((6-chloropyridin-3-yl)methyl)thio)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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